

Spectroscopic data (NMR, IR, MS) of 2-Propynoxyethanol

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Compound of Interest

Compound Name: 2-Propynoxyethanol

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Propynoxyethanol

This guide provides a comprehensive analysis of the spectroscopic data for **2-Propynoxyethanol** (CAS 3973-18-0), a bifunctional organic molecule incorporating an ether, a primary alcohol, and a terminal alkyne.^[1] Understanding the spectral characteristics of this compound is crucial for researchers in organic synthesis, materials science, and drug development who may use it as a versatile building block. This document moves beyond a simple data repository to offer an in-depth interpretation, grounded in fundamental principles and field-proven insights, to ensure a thorough structural elucidation.

Molecular Structure and Spectroscopic Relevance

2-Propynoxyethanol (C₅H₈O₂) possesses a unique combination of functional groups that give rise to a distinct and informative spectroscopic fingerprint. The presence of a terminal alkyne provides a reactive handle for "click" chemistry and other coupling reactions, while the primary alcohol allows for esterification, oxidation, or further etherification. Accurate characterization is the self-validating cornerstone of any subsequent experimental work.

The following analysis will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, correlating each signal to the specific structural features of the molecule.

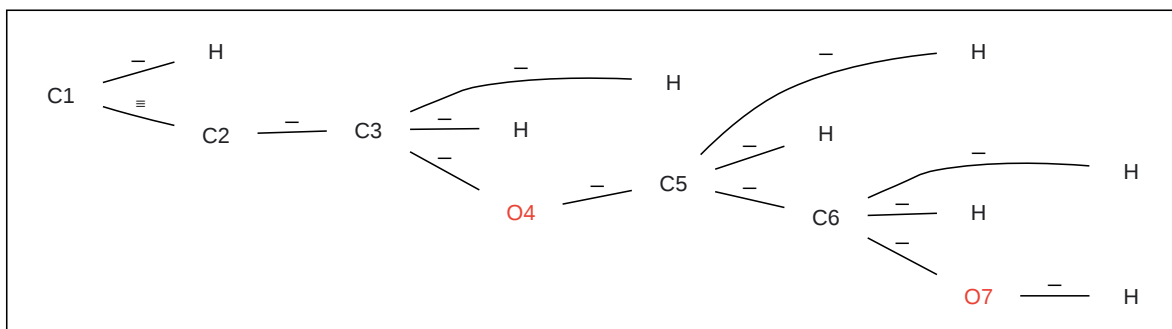


Figure 1: Structure of 2-Propynyloxyethanol

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Caption: Molecular structure of **2-Propynyloxyethanol** with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For a sample dissolved in an appropriate deuterated solvent like CDCl_3 , we anticipate distinct signals for each unique proton and carbon environment.

^1H NMR Spectroscopy

The proton NMR spectrum is predicted to show five distinct signals, plus a variable signal for the hydroxyl proton. The choice of a standard, non-viscous solvent like CDCl_3 is critical for achieving high-resolution spectra where fine coupling details are observable.

Proton Label (Fig. 1)	Environment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration
H-C1	Acetylenic ($\equiv\text{C-H}$)	$\sim 2.4 - 2.5$	Triplet (t)	1H
H-O7	Hydroxyl ($-\text{OH}$)	Variable (e.g., $1.5 - 3.5$)	Singlet (s, broad)	1H
H-C3	Methylene ($-\text{C}\equiv\text{C}-\text{CH}_2-\text{O}-$)	~ 4.2	Doublet (d)	2H
H-C5	Methylene ($-\text{O}-\text{CH}_2-\text{CH}_2-$)	~ 3.7	Triplet (t)	2H
H-C6	Methylene ($-\text{CH}_2-\text{CH}_2-\text{OH}$)	~ 3.6	Triplet (t)	2H

Interpretation and Causality:

- Acetylenic Proton (H-C1, $\delta \sim 2.4-2.5$ ppm): The terminal alkyne proton resonates in a characteristically shielded region for a proton on an unsaturated carbon.^{[2][3]} This upfield shift, compared to vinylic protons (δ 5-6 ppm), is due to magnetic anisotropy, where the circulation of π -electrons in the triple bond generates a localized magnetic field that opposes the applied external field along the bond axis, shielding the proton.^{[3][4]} It is expected to appear as a triplet due to long-range coupling (4J) with the two protons on C3.^[5]
- Propargylic Methylene Protons (H-C3, $\delta \sim 4.2$ ppm): These protons are adjacent to both an sp -hybridized carbon and an ether oxygen. The strong deshielding effect of the electronegative oxygen atom shifts this signal significantly downfield. It should appear as a doublet due to coupling (4J) with the single acetylenic proton.
- Methylene Protons (H-C5 & H-C6, $\delta \sim 3.6-3.7$ ppm): These two sets of protons are part of the ethanol backbone and are adjacent to electronegative oxygen atoms, placing them in the typical 3.5-4.5 ppm range for such environments.^[2] The protons on C5 ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{OH}$) are adjacent to the protons on C6, and vice versa. Therefore, they will appear as two distinct

triplets due to standard vicinal coupling (3J). The C5 protons may be slightly further downfield than C6 due to the influence of the adjacent ether linkage.

- Hydroxyl Proton (H-O7, variable δ): The chemical shift of the alcohol proton is highly dependent on sample concentration, temperature, and solvent due to variable hydrogen bonding. It typically appears as a broad singlet because its rapid chemical exchange with other protic species (like trace water) often decouples it from adjacent protons.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Carbon Label (Fig. 1)	Environment	Predicted Chemical Shift (δ , ppm)
C1	Acetylenic ($-\text{C}\equiv\text{C}-\text{H}$)	~75
C2	Acetylenic ($-\text{C}\equiv\text{C}-\text{H}$)	~80
C3	Propargylic Methylene ($-\text{CH}_2$)	~59
C5	Methylene ($-\text{O}-\text{CH}_2-$)	~70
C6	Methylene ($-\text{CH}_2-\text{OH}$)	~62

Interpretation and Causality:

- Alkyne Carbons (C1 & C2, δ ~75-80 ppm): The sp -hybridized carbons of the terminal alkyne appear in a characteristic midfield region.^[5] The internal carbon (C2, attached to the CH_2 group) is typically slightly more deshielded (further downfield) than the terminal carbon (C1).^[5]
- Methylene Carbons (C3, C5, C6): These sp^3 -hybridized carbons appear in the 50-70 ppm range, consistent with carbons singly bonded to oxygen.^[6]
 - C6 (δ ~62 ppm): The carbon bearing the hydroxyl group is found in a typical position for a primary alcohol.

- C3 (δ ~59 ppm): The propargylic carbon is also shifted downfield by the adjacent ether oxygen.
- C5 (δ ~70 ppm): This carbon is part of the ether linkage and is typically the most deshielded of the three methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups within a molecule. The analysis relies on detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group	Intensity/Shape
~3400	O-H stretch	Alcohol	Strong, Broad
~3300	\equiv C-H stretch	Terminal Alkyne	Strong, Sharp/Narrow
2850-2950	C-H stretch	Alkane (sp ³)	Medium-Strong
~2120	C \equiv C stretch	Terminal Alkyne	Weak-Medium, Sharp
1050-1150	C-O stretch	Ether & Alcohol	Strong

Interpretation and Causality:

- Hydroxyl and Acetylenic C-H Region (3300-3400 cm⁻¹): This region is highly diagnostic. A strong and broad absorption centered around 3400 cm⁻¹ is the classic signature of the O-H stretching vibration in an alcohol, with the broadening caused by intermolecular hydrogen bonding.^[7] Superimposed on this, or appearing as a sharp, distinct peak at ~3300 cm⁻¹, will be the \equiv C-H stretch of the terminal alkyne.^{[4][8][9][10]} The sharpness of the alkyne C-H stretch is a key differentiating feature.
- Alkane C-H Stretch (2850-2950 cm⁻¹): These peaks arise from the stretching vibrations of the C-H bonds on the sp³-hybridized methylene carbons (C3, C5, C6).^{[8][11]}
- Alkyne C \equiv C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch appears in a relatively quiet region of the spectrum.^[9] For terminal alkynes, this absorption is typically

weak but sharp.[4] Its presence is a crucial piece of evidence for the alkyne functionality.

- Fingerprint Region (C-O Stretch, 1050-1150 cm^{-1}): The spectrum will be dominated by at least one very strong absorption band in this region, corresponding to the C-O stretching vibrations of the primary alcohol and the ether linkages.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure. The molecular weight of **2-Propynoxyethanol** ($\text{C}_5\text{H}_8\text{O}_2$) is 100.12 g/mol .

- Molecular Ion (M^+): A peak at $m/z = 100$ is expected for the molecular ion. However, for alcohols and ethers, this peak may be weak or entirely absent due to the high propensity for fragmentation.[12][13]

Primary Fragmentation Pathways:

The fragmentation of **2-Propynoxyethanol** is dictated by the presence of the ether and alcohol functional groups, which direct cleavage to form stabilized carbocations.

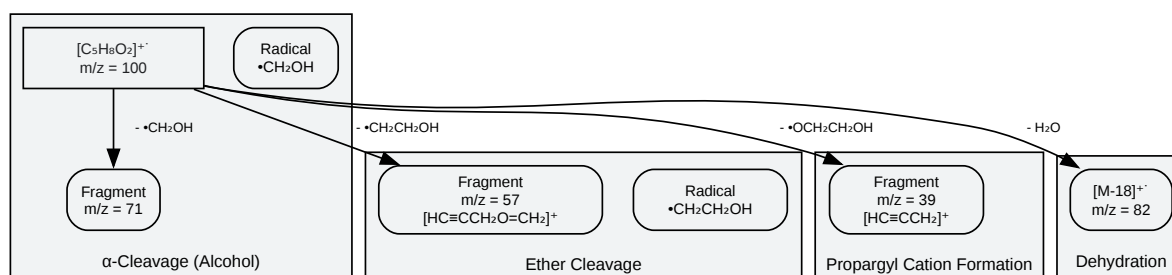


Figure 2: Key EI-MS Fragmentation Pathways

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Caption: Predicted major fragmentation pathways for **2-Propynoxyethanol** in EI-MS.

- α -Cleavage: This is a characteristic fragmentation for both alcohols and ethers.[13][14][15]

- Cleavage of the C5-C6 bond (alpha to the alcohol oxygen) would result in the loss of a $\bullet\text{CH}_2\text{OH}$ radical (mass 31), leading to a fragment at $m/z = 69$.
- Cleavage alpha to the ether oxygen is also highly probable. Breaking the C3-O4 bond would lead to a stable propargyl cation $[\text{HC}\equiv\text{CCH}_2]^+$ at $m/z = 39$, a very common fragment for propargyl-containing compounds. Breaking the C5-O4 bond would lead to a fragment at $m/z = 57$ ($[\text{HC}\equiv\text{CCH}_2\text{O}=\text{CH}_2]^+$).
- Dehydration (Loss of H_2O): Alcohols readily lose a molecule of water (mass 18) upon ionization.^{[13][15]} This would produce a peak at $m/z = 82$ (M-18).

The combination of these fragments, especially the characteristic $m/z = 39$, provides strong confirmatory evidence for the proposed structure.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring high-quality spectroscopic data for a liquid sample like **2-Propynoxyethanol**.

NMR Data Acquisition

- Sample Preparation: Dissolve ~5-10 mg of **2-Propynoxyethanol** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl_3 . Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Set the spectral width to cover a range of -1 to 12 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

- Co-add 16 scans to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover a range of 0 to 220 ppm.
 - Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
 - Co-add 1024 or more scans, as ¹³C has a much lower natural abundance than ¹H.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H signals.

IR Data Acquisition (ATR-FTIR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean by wiping it with a solvent like isopropanol and allowing it to dry.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
- Sample Application: Place a single drop of neat **2-Propynoxyethanol** directly onto the ATR crystal, ensuring it completely covers the crystal surface.
- Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
- Data Processing & Cleaning: The resulting spectrum will be displayed in terms of transmittance or absorbance. After the measurement, thoroughly clean the ATR crystal with an appropriate solvent.

Mass Spectrometry Data Acquisition (EI-MS)

- **Sample Introduction:** Introduce a dilute solution of **2-Propynoxyethanol** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet for sample separation and purification.
- **Ionization:** In the ion source, bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- **Detection:** Detect the ions and record the resulting mass spectrum, which is a plot of relative ion abundance versus m/z .
- **Data Analysis:** Identify the molecular ion peak (if present) and analyze the major fragment ions to deduce the structure and confirm the molecular weight.

Conclusion

The integrated analysis of NMR, IR, and MS data provides an unambiguous structural confirmation of **2-Propynoxyethanol**. ^1H and ^{13}C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the alcohol, ether, and terminal alkyne functional groups, and Mass Spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic guide serves as an authoritative reference for any researcher utilizing this important chemical intermediate.

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References

- 1. CAS 3973-18-0 | 2-(prop-2-yn-1-yloxy)ethan-1-ol - Synblock [synblock.com]
- 2. Chemical Shifts: Proton [orgchemboulder.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 15. chem.libretexts.org [chem.libretexts.org]
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